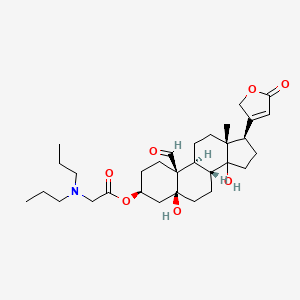

3-Di-n-propylaminoacetyl strophanthidin

説明

3-Di-n-propylaminoacetyl strophanthidin is a semi-synthetic derivative of strophanthidin, a cardiotonic steroid derived from Strophanthus species. Strophanthidin itself is known for its inhibition of Na+/K+-ATPase, leading to increased intracellular sodium and calcium concentrations, which enhances cardiac contractility (positive inotropic effect) . The 3-Di-n-propylaminoacetyl modification involves the introduction of a di-n-propylaminoacetyl group at the C3 position of strophanthidin. This structural alteration aims to enhance solubility, bioavailability, or target specificity compared to the parent compound .

特性

CAS番号 |

63979-68-0 |

|---|---|

分子式 |

C31H47NO7 |

分子量 |

545.7 g/mol |

IUPAC名 |

[(3S,5S,8R,9S,10S,13R,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(dipropylamino)acetate |

InChI |

InChI=1S/C31H47NO7/c1-4-14-32(15-5-2)18-27(35)39-22-6-11-29(20-33)24-7-10-28(3)23(21-16-26(34)38-19-21)9-13-31(28,37)25(24)8-12-30(29,36)17-22/h16,20,22-25,36-37H,4-15,17-19H2,1-3H3/t22-,23+,24-,25+,28+,29-,30-,31?/m0/s1 |

InChIキー |

RZZWDUSQRGKFEW-SMDIMHCVSA-N |

異性体SMILES |

CCCN(CCC)CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](CCC4([C@@H]3CC[C@@]2(C1)O)O)C5=CC(=O)OC5)C)C=O |

正規SMILES |

CCCN(CCC)CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=CC(=O)OC5)C)C=O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Di-n-propylaminoacetyl strophanthidin involves several steps, starting from the basic structure of strophanthidin. The process typically includes the introduction of the di-n-propylaminoacetyl group to the strophanthidin molecule. This can be achieved through a series of chemical reactions, including acylation and amination reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product .

Industrial Production Methods: In an industrial setting, the production of 3-Di-n-propylaminoacetyl strophanthidin may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions: 3-Di-n-propylaminoacetyl strophanthidin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-Di-n-propylaminoacetyl strophanthidin may result in the formation of various oxidized derivatives, while reduction may yield reduced forms of the compound .

科学的研究の応用

Chemistry: In chemistry, 3-Di-n-propylaminoacetyl strophanthidin is used as a model compound to study the mechanisms of cardiac glycosides and their interactions with biological targets .

Biology: In biology, this compound is used to investigate the effects of cardiac glycosides on cellular processes, such as ion transport and signal transduction .

Medicine: In medicine, 3-Di-n-propylaminoacetyl strophanthidin has shown potential as an anticancer agent. Studies have demonstrated its ability to induce apoptosis in cancer cells by modulating various signaling pathways .

Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry .

作用機序

The mechanism of action of 3-Di-n-propylaminoacetyl strophanthidin involves the inhibition of the sodium-potassium ATPase pump. This inhibition disrupts the electrochemical gradient across cell membranes, leading to an increase in intracellular sodium levels. This, in turn, affects calcium homeostasis and can trigger various cellular responses, including apoptosis. The compound also interacts with several key proteins involved in cell cycle regulation and apoptosis, such as caspases and cyclin-dependent kinases .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between 3-di-n-propylaminoacetyl strophanthidin and related compounds:

Mechanistic and Efficacy Differences

- Strophanthidin vs. 3-Di-n-propylaminoacetyl strophanthidin: The addition of the di-n-propylaminoacetyl group likely alters the compound’s pharmacokinetics. Evidence suggests that such modifications reduce nonspecific cytotoxicity while retaining Na+/K+-ATPase inhibitory activity .

- Comparison with Digitoxin and Ouabain: Digitoxin and ouabain share the same core aglycone structure as strophanthidin but differ in glycosylation patterns. Glycosides like digitoxin exhibit prolonged half-lives due to sugar moieties enhancing stability.

- Istaroxime: Unlike 3-di-n-propylaminoacetyl strophanthidin, istaroxime combines Na+/K+-ATPase inhibition with SERCA2a activation, resulting in stronger inotropic effects (283% vs. 186% maximal force in failing myocardium) . This dual mechanism highlights a key divergence in therapeutic strategy.

Cytotoxicity and Selectivity

Strophanthidin demonstrates selective cytotoxicity in cancer cells (e.g., MCF-7, A549) at low micromolar concentrations without harming normal cells (L132, WRL68) .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。